2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol
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Overview
Description
2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol is a heterocyclic compound that features a unique thieno-pyrazole structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a chalcone with hydrazine derivatives in the presence of a catalyst. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with glacial acetic acid as a catalyst, can be refluxed for several hours to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may find applications in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action of 2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol is not fully understood. its biological activities are thought to be related to its ability to interact with various molecular targets and pathways. For instance, its antioxidant properties may involve scavenging reactive oxygen species and inhibiting oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazole core and have shown antiproliferative activity against cancer cell lines.
Benzothiopyrano[4,3-c]pyrazol-3-one: This compound is structurally related and has been studied for its reactivity with hydrazine and phenylhydrazine.
Uniqueness
2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol is unique due to its thieno-pyrazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H8N2OS |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-methyl-4,6-dihydro-1H-thieno[3,4-c]pyrazol-3-one |
InChI |
InChI=1S/C6H8N2OS/c1-8-6(9)4-2-10-3-5(4)7-8/h7H,2-3H2,1H3 |
InChI Key |
GIFBLEUPBRTXIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)CSC2 |
Origin of Product |
United States |
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